![molecular formula C14H15O2P B161851 Bis(2-methoxyphenyl)phosphine CAS No. 10177-79-4](/img/structure/B161851.png)
Bis(2-methoxyphenyl)phosphine
Overview
Description
Bis(2-methoxyphenyl)phosphine, also known as Di-o-anisylphosphine, is a chemical compound with the empirical formula C14H15O2P . It has a molecular weight of 246.24 . It is commonly used as a reactant in various chemical reactions .
Chemical Reactions Analysis
Bis(2-methoxyphenyl)phosphine is used as a reactant in various chemical reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
Bis(2-methoxyphenyl)phosphine is a powder with a melting point of 86-90 °C . It is suitable for various types of coupling reactions .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of Bis(2-methoxyphenyl)phosphine, based on the information gathered from various sources:
Allylation of Phenols
Bis(2-methoxyphenyl)phosphine is used as a reactant in the allylation of phenols, which is a key step in the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science .
Synthesis of Neutral Rhodium (I) Complexes
This phosphine compound serves as a reactant in the synthesis of neutral rhodium (I) complexes, which are important in catalysis, particularly in hydroformylation reactions used in industrial processes .
Formation of Dinuclear Pd (II) Complexes
It is involved in the formation of dinuclear Pd (II) complexes bearing bis-bidentate tetraphos ligands, which have implications in catalysis and materials chemistry .
CO-Ethylene Copolymerization Reactions
Bis(2-methoxyphenyl)phosphine plays a role in CO-ethylene copolymerization reactions, contributing to the development of new polymeric materials with unique properties .
Suzuki-Miyaura Cross-Coupling Reactions
This compound is utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of alkyl derivatives, which are fundamental reactions in organic chemistry with wide-ranging applications .
Synthesis of Phosphine Sulfonate (P-O) Ligands
It acts as a reactant for synthesizing phosphine sulfonate (P-O) ligands, which are valuable in various catalytic processes including cross-coupling reactions .
Asymmetric Hydrogenation
Chlorobis(2-methoxyphenyl)phosphine, a related compound, is used for asymmetric hydrogenation of imines and olefins, an important process in producing chiral molecules for pharmaceuticals .
Catalysts for C-C Cross Coupling Reactions
It is also used as a reactant for the synthesis of ferrocene-based chiral diphosphine catalysts for C-C cross coupling reactions, which are pivotal in creating complex organic compounds .
Safety and Hazards
Mechanism of Action
Target of Action
Bis(2-methoxyphenyl)phosphine is a type of phosphine ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In the case of Bis(2-methoxyphenyl)phosphine, it is often used in transition metal catalysis , indicating that its primary targets are likely to be transition metal ions.
Mode of Action
As a ligand, Bis(2-methoxyphenyl)phosphine interacts with its targets (transition metal ions) by donating a pair of electrons to form a coordinate covalent bond . This interaction can alter the electronic structure of the metal ion, potentially influencing its reactivity and catalytic properties .
Biochemical Pathways
It’s known that this compound is used in various types of coupling reactions, including buchwald-hartwig, heck, hiyama, negishi, sonogashira, stille, and suzuki-miyaura coupling . These reactions are fundamental in organic synthesis, suggesting that Bis(2-methoxyphenyl)phosphine could play a role in a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of Bis(2-methoxyphenyl)phosphine’s action largely depend on the specific reaction it is involved in. As a ligand in transition metal catalysis, it can facilitate various types of coupling reactions, leading to the formation of new carbon-carbon bonds . This can result in the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of Bis(2-methoxyphenyl)phosphine can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can all affect the outcome of the reactions it catalyzes . Furthermore, as a flammable solid , it must be handled and stored properly to ensure safety.
properties
IUPAC Name |
bis(2-methoxyphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O2P/c1-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16-2/h3-10,17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEAMIKDDWKNAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1PC2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470464 | |
Record name | BIS(2-METHOXYPHENYL)PHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-methoxyphenyl)phosphine | |
CAS RN |
10177-79-4 | |
Record name | BIS(2-METHOXYPHENYL)PHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10177-79-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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